molecular formula C107H148N30O26S2 B034507 H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH CAS No. 105284-56-8

H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH

Cat. No. B034507
M. Wt: 2334.6 g/mol
InChI Key: YMHAUPSDCBEJRV-URSQAKDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH, also known as YGGFMRRVGRPEWWMYDQ-OH, is a peptide that has been of great interest to the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH varies depending on the application. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the ERK1/2 signaling pathway, leading to neuroprotection and improved cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs by identifying its binding sites and designing analogs with improved pharmacological properties.

Biochemical And Physiological Effects

H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to increase the expression of BDNF and activate the ERK1/2 signaling pathway, leading to neuroprotection and improved cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs with improved pharmacological properties.

Advantages And Limitations For Lab Experiments

H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has several advantages and limitations for lab experiments. Its advantages include its stability, solubility, and ease of synthesis. Its limitations include its high cost, low yield, and limited availability.

Future Directions

There are several future directions for the study of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH. These include the development of new analogs with improved pharmacological properties, the identification of new binding sites, and the investigation of its potential applications in other fields such as immunology and infectious diseases.
In conclusion, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been of great interest to the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH and its analogs in various fields.

Synthesis Methods

H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the coupling of amino acids in solution followed by purification. Both methods have been used to synthesize H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH successfully.

Scientific Research Applications

H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs.

properties

CAS RN

105284-56-8

Product Name

H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH

Molecular Formula

C107H148N30O26S2

Molecular Weight

2334.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H148N30O26S2/c1-57(2)89(136-95(153)71(23-13-41-117-106(112)113)127-91(149)70(22-12-40-116-105(110)111)126-93(151)73(38-44-164-3)128-96(154)77(47-58-16-6-5-7-17-58)125-85(142)55-121-84(141)54-122-90(148)67(108)46-59-26-30-63(138)31-27-59)102(160)123-56-86(143)124-75(24-14-42-118-107(114)115)103(161)137-43-15-25-82(137)101(159)130-72(35-37-87(144)145)92(150)133-80(50-62-53-120-69-21-11-9-19-66(62)69)99(157)134-79(49-61-52-119-68-20-10-8-18-65(61)68)98(156)129-74(39-45-165-4)94(152)135-81(51-88(146)147)100(158)132-78(48-60-28-32-64(139)33-29-60)97(155)131-76(104(162)163)34-36-83(109)140/h5-11,16-21,26-33,52-53,57,67,70-82,89,119-120,138-139H,12-15,22-25,34-51,54-56,108H2,1-4H3,(H2,109,140)(H,121,141)(H,122,148)(H,123,160)(H,124,143)(H,125,142)(H,126,151)(H,127,149)(H,128,154)(H,129,156)(H,130,159)(H,131,155)(H,132,158)(H,133,150)(H,134,157)(H,135,152)(H,136,153)(H,144,145)(H,146,147)(H,162,163)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,89-/m0/s1

InChI Key

YMHAUPSDCBEJRV-URSQAKDCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N

Other CAS RN

105284-56-8

sequence

YGGFMRRVGRPEWWMDYQ

synonyms

BAM 18
BAM 18P
BAM-18P

Origin of Product

United States

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